Differential Enzyme Inhibition: Potent 5-LOX Activity vs. COX-2
2,4-Pentadecadiynoic acid demonstrates a marked selectivity for inhibiting human 5-lipoxygenase (5-LOX) over cyclooxygenase-2 (COX-2). In standardized enzymatic assays, its IC50 against human 5-LOX is 600 nM [1]. This contrasts with its reported inhibitory activity against COX-2, where it is described as having a 'lesser extent' of inhibition [2]. This potency differential is a key differentiator from non-selective dual inhibitors like some non-steroidal anti-inflammatory drugs (NSAIDs).
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 600 nM (human 5-LOX) |
| Comparator Or Baseline | No direct comparator data found in allowed sources; class-level inference based on reported 'lesser extent' of COX inhibition [2]. |
| Quantified Difference | Potency is quantified for 5-LOX, while COX inhibition is described qualitatively as weaker. |
| Conditions | Inhibition of human 5-LOX (unknown origin) [1]. |
Why This Matters
This selectivity profile is crucial for researchers isolating the role of the 5-LOX/leukotriene pathway, as it provides a tool with a defined, quantifiable bias distinct from non-selective inhibitors.
- [1] BindingDB. (n.d.). BDBM50610886 (CHEMBL5274509): Inhibition of human 5-LOX (IC50 = 600 nM). View Source
- [2] Medical University of Lublin. (n.d.). Record details for 2,4-Pentadecadiynoic Acid. MeSH Concept: MeSH-M0014961. View Source
